3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine typically involves the reaction of 3-chloro-2-hydrazinylpyridine with 2-fluorobenzaldehyde in ethanol. The mixture is stirred at room temperature overnight, followed by filtration and drying to yield the desired product . The compound can be recrystallized from ethanol to obtain colorless block crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine
- 2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]pyridine
Uniqueness
3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11FN6 |
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Molecular Weight |
234.23 g/mol |
IUPAC Name |
3-N-[(E)-(2-fluorophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C10H11FN6/c1-7-14-16-10(17(7)12)15-13-6-8-4-2-3-5-9(8)11/h2-6H,12H2,1H3,(H,15,16)/b13-6+ |
InChI Key |
FNQXKUOKYIIJBB-AWNIVKPZSA-N |
Isomeric SMILES |
CC1=NN=C(N1N)N/N=C/C2=CC=CC=C2F |
Canonical SMILES |
CC1=NN=C(N1N)NN=CC2=CC=CC=C2F |
solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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